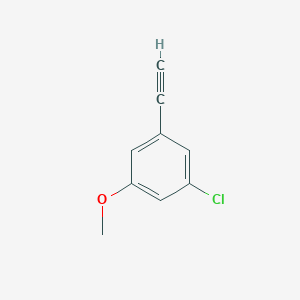

1-Chloro-3-ethynyl-5-methoxybenzene

Beschreibung

Significance of 1-Chloro-3-ethynyl-5-methoxybenzene in Contemporary Organic Chemistry

The importance of this compound in modern organic synthesis lies in the strategic placement of its three functional groups, which can be selectively addressed to build molecular complexity. The ethynyl (B1212043) group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry". wikipedia.orgwikipedia.orgnih.gov These reactions are renowned for their high yields, mild reaction conditions, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

The chloro substituent, an aryl halide, is a key participant in a multitude of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or heteroatom-containing fragments. wikipedia.org The methoxy (B1213986) group, an electron-donating substituent, can influence the reactivity of the aromatic ring and can also be a precursor for a hydroxyl group, which is a common feature in many biologically active compounds. The commercial availability of this compound from various suppliers underscores its utility and demand within the research and development sectors of the pharmaceutical and biotechnology industries. molport.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 556112-23-3 | molport.com |

| Molecular Formula | C₉H₇ClO | molport.comchemspider.com |

| Molecular Weight | 166.6 g/mol | molport.com |

| SMILES | COc1cc(Cl)cc(c1)C#C | molport.comuni.lu |

| Monoisotopic Mass | 166.01854 Da | uni.lu |

Historical Context of Related Aryl Halides and Alkynes in Chemical Transformations

The utility of the functional groups present in this compound is deeply rooted in the history of organic chemistry. The development of cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds and other complex molecules. The Sonogashira reaction, which directly couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern synthesis due to its reliability and efficiency. wikipedia.org This reaction, along with others like the Suzuki and Heck couplings, has made aryl halides indispensable building blocks in organic synthesis.

Parallel to the advancements in cross-coupling chemistry, the concept of "click chemistry," introduced in the early 2000s, has had a profound impact on chemical biology, drug discovery, and materials science. wikipedia.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, known for its high efficiency and selectivity in forming stable triazole linkages. nih.govorganic-chemistry.org The alkyne functionality, as present in this compound, is a key component of this powerful reaction. The independent development of ruthenium-catalyzed azide-alkyne cycloadditions provided a method to access the 1,5-disubstituted triazole regioisomer, further expanding the synthetic utility of alkynes. nih.govorganic-chemistry.org

Overview of Research Trajectories Involving Substituted Benzene (B151609) Derivatives

Substituted benzene rings are a ubiquitous structural motif in a vast number of pharmaceuticals and functional materials. Analysis of approved drugs reveals a prevalence of certain substitution patterns on the benzene ring. nih.gov Consequently, a major focus of chemical research is the development of new and efficient methods to synthesize polysubstituted aromatic compounds with precise control over the substitution pattern.

The pursuit of novel bioactive molecules often involves the synthesis and screening of libraries of compounds with diverse substitution patterns on a core scaffold. Building blocks like this compound are highly valuable in this context, as they provide multiple points for diversification. The chloro and ethynyl groups can be independently functionalized through various coupling reactions to generate a wide range of derivatives. This modular approach is central to modern drug discovery and materials science, enabling the systematic exploration of structure-activity relationships. The development of methods for the synthesis of related compounds, such as 1-chloro-3-methoxy-5-methylbenzene (B1355040), highlights the ongoing interest in this class of substituted aromatics as important medicinal intermediates. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-ethynyl-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMEZHRNCZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855808 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556112-23-3 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Ethynyl 5 Methoxybenzene

Established Synthetic Pathways and Precursors

The construction of 1-chloro-3-ethynyl-5-methoxybenzene typically involves a multi-step process, beginning with a suitably substituted benzene (B151609) derivative that allows for the sequential or convergent introduction of the required functionalities.

Strategies for Incorporating the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group onto the aromatic ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method. nih.govresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl halide.

A plausible and frequently employed strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene, in a Sonogashira coupling with a halogenated precursor. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and allowing for more controlled reactions. nih.gov Following the coupling, the TMS group can be readily removed under mild basic conditions to yield the terminal alkyne.

Methodologies for Introducing Halogen and Methoxy (B1213986) Substituents

For instance, 3-chloro-5-methoxyaniline (B31984) can serve as a starting material. researchgate.net The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a different halogen, or it can be removed. Alternatively, starting from a dihalogenated compound like 1-bromo-3-chloro-5-methoxybenzene (B65169) offers a direct handle for the selective introduction of the ethynyl group via Sonogashira coupling, exploiting the higher reactivity of the bromo substituent over the chloro substituent.

Another approach involves the methoxylation of a suitably substituted phenol (B47542) or the chlorination of a methoxy-substituted benzene derivative. For example, the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) has been reported starting from 1,3-dichloro-5-methylbenzene by reaction with sodium methoxide. nih.gov A similar strategy could be envisioned for precursors of this compound.

Comparison of Reaction Conditions and Yields in Reported Syntheses

While specific yields for the direct synthesis of this compound are not extensively reported in readily available literature, the efficiency of the key Sonogashira coupling step is well-documented for a wide range of substrates. The yields are highly dependent on the choice of catalyst, ligands, base, solvent, and the nature of the aryl halide.

Generally, aryl iodides are the most reactive substrates in Sonogashira couplings, followed by aryl bromides, with aryl chlorides being the least reactive. nih.gov For the synthesis of this compound from a bromo-chloro precursor, the reaction conditions can be tuned to favor the reaction at the more reactive C-Br bond.

| Precursor | Alkyne Source | Catalyst System | Base | Solvent | Conditions | Yield |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to 50°C | Generally High |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Amine (e.g., Et₃N) | THF or DMF | 50°C to 100°C | Moderate to High |

| Aryl Chloride | Terminal Alkyne | Specialized Pd/Ligand | Stronger Base (e.g., Cs₂CO₃) | Toluene or Dioxane | >100°C | Variable |

Novel Approaches and Advancements in Synthesis

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound.

Catalytic Systems for Efficient Formation of Aryl-Ethynyl Linkages

Significant advancements have been made in the development of highly active palladium catalysts that can efficiently couple less reactive aryl chlorides. These often involve the use of bulky and electron-rich phosphine (B1218219) ligands which promote the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. The use of N-heterocyclic carbene (NHC) ligands has also shown great promise in activating aryl chlorides for Sonogashira coupling.

Furthermore, copper-free Sonogashira reactions have gained attention to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in traditional copper-co-catalyzed systems. nih.gov These copper-free methods often rely on more sophisticated palladium catalysts and specific reaction conditions.

Chemo- and Regioselective Synthetic Routes

The synthesis of polysubstituted benzenes like this compound requires precise control over the regiochemistry of the substitution reactions. Starting with a precursor that has differentiated reactive sites is a key strategy. For example, using a precursor with two different halogen atoms (e.g., 1-bromo-3-chloro-5-methoxybenzene) allows for the selective ethynylation at the more reactive C-Br bond.

Modern synthetic methods also explore directed ortho-metalation (DoM) and other C-H activation strategies to introduce functional groups at specific positions on the aromatic ring, offering alternative and potentially more atom-economical routes. While not specifically detailed for this compound in the available literature, these advanced techniques are at the forefront of synthetic organic chemistry for constructing highly substituted aromatic compounds.

Green Chemistry Principles in the Synthesis of Aryl Alkynes

The principles of green chemistry are increasingly influential in the design of synthetic routes, aiming to reduce waste and environmental impact. nih.gov Key to this is the concept of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govjocpr.com

In the context of aryl alkyne synthesis, addition and isomerization reactions are considered highly atom-economical as they, in theory, incorporate all atoms from the starting materials into the product. nih.govnih.gov For instance, catalytic isomerization of propargyl alcohols into enones is an example of an atom-economic transformation. nih.gov Conversely, substitution and elimination reactions, which are inherent to methods like the Corey-Fuchs reaction, tend to have lower atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide and lithium bromide). nih.gov

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. nih.gov The Sonogashira coupling is a prime example of a catalytic reaction that has become a workhorse in alkyne synthesis. researchgate.net The use of catalysts in small, often recoverable and reusable quantities, minimizes waste compared to stoichiometric reagents. nih.gov Modern advancements focus on developing heterogeneous catalysts, such as palladium single-atom catalysts, which simplify product purification and catalyst recycling, further enhancing the green credentials of the process. hes-so.ch

Another green chemistry principle is the use of renewable feedstocks . nih.govgreenchemistry-toolkit.org Lignin (B12514952), a major component of biomass, is the largest natural source of aromatic compounds. rsc.org Research into the degradation of lignin could potentially provide aromatic platform chemicals, like derivatives of benzaldehyde (B42025) or phenol, which could serve as starting materials for the synthesis of complex molecules like this compound. nih.govrsc.org This approach reduces reliance on petrochemical feedstocks, which are finite and require energy-intensive processing. greenchemistry-toolkit.org The use of greener solvents, such as water or ethanol, and solvent-free reaction conditions are also being explored to minimize the environmental footprint of these syntheses. mdpi.com

Reactivity and Mechanistic Investigations of 1 Chloro 3 Ethynyl 5 Methoxybenzene

Cross-Coupling Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality of 1-Chloro-3-ethynyl-5-methoxybenzene is a key reactive site for the formation of new carbon-carbon bonds. Transition-metal catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for elaborating this part of the molecule.

Sonogashira Coupling and its Variants

The Sonogashira reaction is a widely employed method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.netnih.govwiley-vch.de While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making aryl chlorides the least reactive substrates. However, significant advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of aryl chlorides. researchgate.netresearchmap.jp For a substrate like this compound, a robust catalytic system would be necessary to achieve high yields in a Sonogashira-type reaction where the chloro group is the coupling partner.

It is important to note that under certain conditions, the terminal alkyne of one molecule of this compound could potentially couple with the aryl chloride of another, leading to dimerization or oligomerization. Careful control of reaction conditions and stoichiometry would be crucial to favor the desired cross-coupling with a different partner.

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides

The chloro substituent on the benzene (B151609) ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. Historically, the use of aryl chlorides as substrates in these reactions was challenging due to the strength of the C-Cl bond and the difficulty of oxidative addition to palladium. However, modern palladium catalysts with specialized ligands have overcome this limitation, allowing for the use of more readily available and less expensive aryl chlorides. researchgate.net

Other Transition-Metal Catalyzed C-C Bond Formations

Beyond palladium, other transition metals can catalyze the formation of C-C bonds involving the ethynyl group. For instance, nickel-catalyzed Sonogashira-type couplings have been developed. researchgate.net Additionally, gold catalysts have been reported for the coupling of terminal alkynes with aryl halides. researchgate.net The specific application of these alternative metal catalysts to this compound has not been detailed in the literature, but they represent potential avenues for its functionalization.

Reactivity of the Aryl Halide Moiety

The aryl chloride portion of this compound offers another handle for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In the case of this compound, the methoxy (B1213986) group is electron-donating and the ethynyl group is weakly electron-withdrawing. Therefore, classical S_NAr reactions under mild conditions are generally not expected to be facile.

However, nucleophilic aromatic substitution can also occur under harsh reaction conditions (high temperature and pressure) or via a benzyne (B1209423) mechanism with very strong bases like sodium amide. youtube.comyoutube.com While specific studies on the nucleophilic aromatic substitution of this compound are not available, it is plausible that under forcing conditions, the chloro group could be displaced by strong nucleophiles. The regioselectivity of such reactions on a substituted benzyne intermediate can be complex.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Related Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is known for its mild conditions and high functional group tolerance.

The aryl chloride of this compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling. As with other palladium-catalyzed reactions of aryl chlorides, the choice of catalyst is critical. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands, are effective for the coupling of these less reactive substrates. researchgate.net

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a diarylacetylene derivative. The reaction conditions would typically involve a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine or NHC ligand, a base (such as a carbonate, phosphate, or hydroxide), and a suitable solvent system.

While no specific examples for this compound are documented, the extensive literature on Suzuki-Miyaura couplings of other aryl chlorides provides a strong basis for predicting its reactivity. researchgate.netbeilstein-journals.orgresearchgate.net

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of this compound, the outcome of such reactions is dictated by the directing effects of the existing substituents.

The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the benzene ring via resonance. chemistry.coachassets-servd.hostchadsprep.com The chlorine atom (-Cl) is a deactivating group, yet it is also an ortho, para-director because its resonance effect, which donates electron density, outweighs its inductive electron-withdrawing effect in determining the position of substitution. chadsprep.commasterorganicchemistry.com Conversely, the ethynyl group (-C≡CH) is generally considered a deactivating group and a meta-director due to its electron-withdrawing character. chemistry.coach

When considering the combined influence of these groups on this compound, the powerful activating and ortho, para-directing nature of the methoxy group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the chloro substituent. The two ortho positions are C2 and C6.

However, the directing effects of the other substituents must also be considered. The chloro group also directs ortho and para. Its para position is occupied by the ethynyl group, and one of its ortho positions (C2) is also ortho to the methoxy group. The ethynyl group directs meta, which would be the C2 and C6 positions relative to its own position (C3).

Therefore, the positions most activated towards electrophilic attack are C2 and C6, as they are ortho to the strongly activating methoxy group and meta to the deactivating ethynyl group. Steric hindrance from the adjacent substituents may influence the relative rates of substitution at these two positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence of Substituents | Predicted Outcome |

| C2 | ortho to -OCH₃ (activating), ortho to -Cl (deactivating), meta to -C≡CH (deactivating) | Favorable site for substitution |

| C4 | meta to -OCH₃ (activating), para to -C≡CH (deactivating), ortho to -Cl (deactivating) | Unfavorable site for substitution |

| C6 | ortho to -OCH₃ (activating), meta to -Cl (deactivating), meta to -C≡CH (deactivating) | Favorable site for substitution |

Transformations Involving the Methoxy Group

The methoxy group in this compound can undergo several characteristic reactions, primarily involving the cleavage of the methyl-oxygen bond.

One of the most common transformations is demethylation , which converts the methoxy group into a hydroxyl group, yielding the corresponding phenol (B47542). This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The reaction with BBr₃ is particularly effective for the cleavage of aryl methyl ethers. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the oxygen atom of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group.

Another potential transformation is ether cleavage under reductive conditions. However, the presence of the ethynyl and chloro groups may lead to competing side reactions under harsh reducing conditions.

The synthesis of related compounds, such as 1-chloro-3-methoxy-5-methylbenzene (B1355040), has been reported via the nucleophilic substitution of a halide with sodium methoxide. google.com This indicates that the methoxy group can be introduced onto a pre-functionalized benzene ring, a process that is essentially the reverse of ether cleavage.

Reaction Mechanisms and Kinetic Studies

A detailed analysis of reaction mechanisms and kinetics provides quantitative insight into the reactivity of this compound. While specific kinetic data for this compound is scarce in the literature, the mechanisms of its predicted reactions can be described based on well-established models.

The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. In the first step, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The rate of this step is influenced by the electron-donating or -withdrawing nature of the substituents. For this compound, the activating methoxy group is expected to lower the activation energy for the formation of the arenium ion at the ortho and para positions. In the second, faster step, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring.

The mechanism of demethylation of the methoxy group with a reagent like BBr₃ involves the initial formation of a Lewis acid-base adduct. This is followed by an Sₙ2 reaction where a bromide ion acts as a nucleophile, attacking the methyl group and displacing the aryloxy-boron species. Subsequent hydrolysis then yields the final phenol product.

Kinetic studies on related systems, such as the reaction of phenylacetylenes with radicals, have been performed to understand reaction rates at a molecular level. researchgate.net However, a comprehensive kinetic study of the electrophilic substitution or methoxy group transformations of this compound would be necessary to fully elucidate the energetic profile of these reactions and the precise influence of each substituent on the reaction rates. Such studies would involve systematic variation of reaction conditions and the application of techniques like stopped-flow spectroscopy or competition experiments to determine rate constants and reaction orders.

Applications in Complex Molecule Synthesis

Role as a Key Building Block in Pharmaceutical Intermediates

While direct and extensive documentation on the use of 1-Chloro-3-ethynyl-5-methoxybenzene in the synthesis of specific commercial drugs is not prevalent in publicly available literature, the structural motif it represents is of significant interest in medicinal chemistry. The synthesis of related compounds, such as 1-chloro-3-methoxy-5-methylbenzene (B1355040), is the subject of patents for the preparation of medicinal compounds, highlighting the importance of the 1-chloro-3-methoxy-5-substituted benzene (B151609) scaffold in the pharmaceutical industry. google.com The presence of the ethynyl (B1212043) group in this compound provides a handle for a variety of coupling reactions, such as the Sonogashira coupling, which is a powerful tool for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex molecular frameworks found in many pharmaceutical agents.

A recent study on the synthesis of novel benzisoxazole derivatives as α-glucosidase inhibitors utilized a click-chemistry approach, a reaction that often involves terminal alkynes. nih.gov This highlights the utility of the ethynyl group in constructing heterocyclic systems relevant to drug discovery. Although this study did not specifically use this compound, the principle of using an ethynyl-containing building block is clearly demonstrated.

Table 1: Reactivity of Functional Groups in this compound Relevant to Pharmaceutical Synthesis

| Functional Group | Potential Reactions | Relevance in Pharmaceutical Synthesis |

| Ethynyl Group | Sonogashira coupling, Click chemistry (e.g., CuAAC), Cycloadditions | Formation of C-C bonds to build complex carbon skeletons, Introduction of triazole and other heterocyclic rings commonly found in drug molecules. |

| Chloro Group | Suzuki coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitution | Introduction of aryl, heteroaryl, and amine functionalities, which are prevalent in pharmacologically active compounds. |

| Methoxy (B1213986) Group | Ether cleavage (demethylation) | Unmasking a phenol (B47542) group for further functionalization or to act as a hydrogen bond donor in drug-receptor interactions. |

Utilization in Agrochemical and Material Science Research

The application of this compound in agrochemical and material science research is an area of growing interest, though specific examples in peer-reviewed literature are still emerging. The structural motifs present in this compound are found in various classes of agrochemicals and functional materials.

In the realm of agrochemicals, the development of new fungicides and herbicides often involves the exploration of novel chemical scaffolds. The 1-chloro-3-substituted benzene core is a common feature in some agrochemical compounds. The ethynyl group offers a versatile point for modification to optimize biological activity and other properties.

In material science, terminal alkynes are crucial building blocks for the synthesis of conjugated polymers and organic electronic materials. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira coupling reaction, for which this compound is a suitable substrate, is a key method for the preparation of oligo(phenylene ethynylene)s (OPEs) and other conjugated systems. The chloro and methoxy groups on the aromatic ring can be used to fine-tune the electronic properties and solubility of the resulting polymers.

Synthesis of Polycyclic Aromatic Compounds and Conjugated Systems

The ethynyl group of this compound is a powerful tool for the construction of polycyclic aromatic compounds (PACs) and extended conjugated systems. Through reactions such as transition metal-catalyzed annulations and cyclizations, the alkyne functionality can participate in the formation of new rings fused to the initial benzene ring.

Furthermore, the Sonogashira coupling reaction provides a direct route to linear and branched conjugated systems. By coupling this compound with various aryl or vinyl halides, oligo(phenylene ethynylene)s (OPEs) with precisely controlled structures can be synthesized. These oligomers and polymers are of significant interest due to their unique photophysical and electronic properties. The presence of the chloro and methoxy substituents can influence the planarity, solubility, and electronic nature of these conjugated materials.

A related compound, 1-Chloro-3-ethynyl-2,4-dimethoxybenzene, has been structurally characterized by X-ray crystallography, providing insight into the geometry of such substituted phenylacetylenes. nih.gov This fundamental knowledge is crucial for the rational design of more complex conjugated systems.

Contributions to Libraries of Diverse Chemical Structures

In modern drug discovery and materials science, the generation of chemical libraries containing a wide diversity of structures is a key strategy for identifying new lead compounds with desired properties. uniroma1.it this compound is an excellent scaffold for the construction of such libraries through parallel synthesis.

The three distinct functional groups allow for a combinatorial approach to derivatization. For instance, the ethynyl group can be reacted with a library of azides via click chemistry, while the chloro group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with a library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination). Subsequent modification of the methoxy group, such as demethylation followed by etherification or esterification, can further increase the diversity of the library. This approach allows for the rapid generation of a large number of unique compounds from a single, versatile starting material.

Derivatization and Structural Modification Studies

Synthesis of Novel Analogs and Homologs of 1-Chloro-3-ethynyl-5-methoxybenzene

The trifunctional nature of this compound allows for the systematic synthesis of a wide array of analogs and homologs. The primary routes for derivatization involve reactions at the ethynyl (B1212043) and chloro functionalities, as well as modifications of the methoxy (B1213986) group.

One of the most powerful methods for extending the molecular framework from the ethynyl group is the Sonogashira cross-coupling reaction . nih.govresearchgate.netnih.gov This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. nih.gov This methodology has been widely applied in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. nih.govnih.gov For instance, coupling with different substituted aryl iodides or bromides can lead to a diverse library of diarylacetylene derivatives. These derivatives can be further elaborated to construct more complex systems, such as those found in bioactive molecules or functional materials. nih.gov

Another key reaction for derivatizing the ethynyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netscielo.br By reacting this compound with a variety of organic azides, a vast number of triazole-containing analogs can be synthesized. researchgate.net These triazole products are of significant interest due to their wide range of biological activities and their role as stable linkers in medicinal chemistry and materials science. nih.gov

Homologs of this compound can be envisioned through the modification of the substituents. For example, the methoxy group could be replaced by longer alkoxy chains, or the chloro group could be substituted with other halogens or alkyl groups, although direct synthetic routes for these specific transformations on this scaffold are not extensively reported in the literature.

Table 1: Examples of Synthetic Methodologies for Analog Synthesis

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Aryl Halide, Pd catalyst, Cu(I) co-catalyst | Sonogashira Coupling | Diarylacetylenes |

| This compound | Organic Azide (B81097), Cu(I) catalyst | Click Chemistry (CuAAC) | 1,2,3-Triazoles |

Functional Group Interconversions on the Aryl-Ethynyl-Methoxy Framework

The chloro, ethynyl, and methoxy groups on the benzene (B151609) ring are all amenable to a variety of functional group interconversions, further expanding the chemical space accessible from this starting material.

The ethynyl group is particularly versatile. Besides the coupling reactions mentioned above, it can undergo hydration to form an acetyl group, or be reduced to an ethyl group. Semihydrogenation can lead to the corresponding alkene, with the potential for stereoselectivity (see section 5.3). The terminal alkyne can also be deprotonated to form an acetylide, which can then react with various electrophiles.

The chloro substituent can be a site for other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino groups. However, the relative reactivity of the chloro group compared to other potential coupling sites on derivatized analogs needs to be considered.

The methoxy group can be cleaved to reveal a phenol (B47542), which can then be used for further functionalization. For example, the resulting phenol can be alkylated or acylated to introduce a variety of new functional groups. The synthesis of a related compound, 1-chloro-3-methoxy-5-methylbenzene (B1355040), has been reported, suggesting that modification of the substituents on the benzene ring is a feasible strategy. researchgate.net

Stereoselective Transformations of Derivatives

The alkyne functionality in derivatives of this compound is a key handle for introducing stereochemistry. The triple bond can be selectively reduced to either a cis- or trans-alkene, depending on the reaction conditions.

Stereoselective reduction of the alkyne to a cis-(Z)-alkene can be achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or through other methods like hydroboration followed by protonolysis. The formation of trans-(E)-alkenes can be accomplished by using sodium in liquid ammonia (B1221849) (Birch reduction conditions for alkynes) or other specific catalytic systems. These stereochemically defined alkenes are valuable intermediates in the synthesis of complex target molecules where the geometry of a double bond is crucial for its biological activity or material properties. An electrochemical method for the stereoselective synthesis of polysubstituted Z-alkenes has also been reported, showcasing modern approaches to achieving high stereoselectivity. nih.gov

Furthermore, the introduction of chiral centers can be envisioned through asymmetric reactions on the alkyne or on other functional groups introduced in the derivatization process. For example, asymmetric hydrogenation of a prochiral alkene derived from the parent compound could lead to enantiomerically enriched products.

Design and Synthesis of Chemically Modified Derivatives for Specific Research Goals

The structural framework of this compound and its derivatives makes it an attractive starting point for the design and synthesis of molecules with specific functions, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry , the ability to rapidly generate a library of diverse analogs through Sonogashira and click reactions is highly valuable for structure-activity relationship (SAR) studies. For instance, the 3-ethynyl-1H-indazole scaffold has been explored for the development of kinase inhibitors, demonstrating the potential of ethynyl-containing heterocycles in drug discovery. nih.gov The triazole linkage formed via click chemistry is known to be a bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets. nih.gov This makes derivatives of this compound potential candidates for the development of new therapeutic agents, such as enzyme inhibitors. nih.gov For example, a series of 1-benzo researchgate.netscielo.brdioxol-5-yl-3-N-fused heteroaryl indoles have been designed and synthesized as potential anticancer agents. nih.gov

In materials science , the rigid, linear nature of the aryl-ethynyl linkage is desirable for the construction of conjugated polymers and organic electronic materials. The Sonogashira coupling reaction is a key tool for the synthesis of such materials. nih.gov Furthermore, the introduction of fluorescent moieties onto the this compound scaffold could lead to the development of fluorescent probes for sensing and imaging applications. The design of such probes often relies on modulating the electronic properties of a fluorophore through specific recognition events, and the versatile chemistry of this scaffold allows for the attachment of various recognition units and fluorophores. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1-Chloro-3-ethynyl-5-methoxybenzene, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons: the aromatic protons on the benzene (B151609) ring, the acetylenic proton, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. Spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), revealing their relative positions on the ring. The acetylenic proton typically appears as a sharp singlet in a specific region of the spectrum, while the methoxy protons would also present as a sharp singlet, typically further upfield.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be diagnostic of their substitution pattern. The two carbons of the ethynyl (B1212043) group would have characteristic chemical shifts in the sp-hybridized region, and the carbon of the methoxy group would appear in the aliphatic region.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 166.01854 Da. chemspider.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, two mass units higher than the molecular ion peak and about one-third its intensity, would be expected, confirming the presence of a single chlorine atom.

Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃), the chloro group (•Cl), or cleavage of the ethynyl group. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule to aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.02582 | 130.1 |

| [M+Na]⁺ | 189.00776 | 143.0 |

| [M-H]⁻ | 165.01126 | 133.0 |

| [M+NH₄]⁺ | 184.05236 | 149.8 |

| [M+K]⁺ | 204.98170 | 137.6 |

| [M]⁺ | 166.01799 | 127.9 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrations of molecular bonds, but they are governed by different selection rules.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2150 cm⁻¹. The C(sp²)-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band between 1000 and 1300 cm⁻¹. The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, as this nonpolar bond often produces a strong Raman signal. The symmetric vibrations of the benzene ring would also be expected to be strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

While no specific X-ray crystallographic data for this compound has been found, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the study of similar substituted benzene derivatives would suggest that the benzene ring is planar. The ethynyl and methoxy groups would lie nearly coplanar with the ring, although some torsion angles may be present due to steric interactions and crystal packing forces. X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

For a compound like this compound, which is expected to have moderate polarity and sufficient volatility, both HPLC and GC would be suitable techniques. The choice between them would depend on the sample matrix and the specific analytical requirements.

Gas Chromatography (GC): Given its likely volatility, GC is a powerful tool for assessing the purity of this compound. The compound would be vaporized and passed through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A nonpolar or medium-polarity column would likely be used. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for the definitive identification of the main peak and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination. A reversed-phase HPLC method would be the most common approach, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Separation is achieved based on the analyte's partitioning between the stationary and mobile phases. A UV detector would be suitable for detection, as the benzene ring is a strong chromophore. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-chloro-3-ethynyl-5-methoxybenzene. These calculations can reveal the distribution of electron density within the molecule, highlighting the influence of the chloro, ethynyl (B1212043), and methoxy (B1213986) substituents on the benzene (B151609) ring.

The interplay of the electron-withdrawing chlorine atom and the electron-donating methoxy group, along with the unique electronic nature of the ethynyl group, creates a distinct pattern of electrophilic and nucleophilic sites. This information is vital for predicting the regioselectivity of various chemical reactions, such as electrophilic aromatic substitution. For instance, understanding the molecular orbital energies, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons, a key factor in its reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While the benzene ring in this compound is largely planar, the methoxy and ethynyl groups have rotational freedom. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's preferred shapes and the energy barriers between different conformations.

For a related compound, 1-chloro-3-ethynyl-2,4-dimethoxybenzene, X-ray crystallography has shown that one methoxy group can be nearly coplanar with the benzene ring while another is nearly orthogonal. nih.gov This suggests that in this compound, the methoxy group's orientation relative to the ring is a key conformational variable that can be investigated through MD simulations. These simulations can also provide insights into intermolecular interactions in condensed phases.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of this compound, which can aid in its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, help in the definitive assignment of signals to specific atoms in the molecule. For example, the chemical shift of the ethynyl proton is expected in a particular region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Computational vibrational analysis can generate a theoretical IR spectrum. This spectrum shows the characteristic vibrational frequencies corresponding to different functional groups, such as the C-H stretch of the alkyne, the C-O stretch of the ether, and the C-Cl stretch. The NIST Chemistry WebBook provides experimental IR spectra for related compounds like 1-chloro-3-methoxybenzene, which can serve as a basis for comparison with calculated spectra. nist.govnist.gov

A summary of predicted and experimental spectroscopic data for related compounds is presented below:

| Spectroscopic Data | Predicted/Experimental | Compound |

| ¹H NMR Chemical Shift (ethynyl H) | Predicted ~2.5–3.5 ppm | 1-Chloro-3-ethynyl-5-methylbenzene |

| IR Spectrum | Experimental Data Available | 1-Chloro-3-methoxybenzene |

| IR Spectrum | Experimental Data Available | 1-Chloro-4-methoxybenzene |

| ¹H NMR Spectrum | Experimental Data Available | 1-Chloro-3-phenylpropane |

| IR Spectrum | Experimental Data Available | 1-Chloro-3-nitrobenzene |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of potential reaction pathways involving this compound. By modeling the energy landscape of a reaction, chemists can identify the most likely mechanism and predict the structure of transition states—the high-energy intermediates that determine the reaction rate.

For example, in reactions like the Sonogashira coupling, where the ethynyl group is key, computational modeling can elucidate the step-by-step mechanism involving the palladium catalyst and other reactants. This analysis can help in optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

By synthesizing and testing a library of derivatives of this compound with varied substituents, and then calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), it would be possible to develop a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds for a specific biological target. The structural diversity offered by the chloro, ethynyl, and methoxy groups provides a rich scaffold for such studies.

Biological and Biomedical Research Perspectives of Derivatives

Investigation of Derivatives as Probes in Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. While direct studies on 1-chloro-3-ethynyl-5-methoxybenzene derivatives as biological probes are not extensively documented, the structural motifs present in this compound are found in various fluorescent dyes. The ethynyl-aryl structure, for instance, is a key component in the design of some fluorescent probes.

Research into ethynylated phenothiazine-based fluorescent boronic acid probes has demonstrated the utility of the phenylethynylene fragment in extending π-conjugation, which can enhance emission properties. nih.gov These probes have been investigated for their ability to bind with hydroxyl acids, indicating their potential for sensing specific biomolecules. nih.gov The substitution pattern on the aromatic ring was found to significantly impact the photophysical properties of these probes. nih.gov This suggests that derivatives of this compound, with their potential for diverse substitution, could be engineered to create novel fluorescent probes with specific biological targets. The synthesis of such probes often involves reactions like the Sonogashira coupling to introduce the ethynyl (B1212043) group, a versatile reaction applicable to a wide range of aromatic halides. nih.gov

Further research could focus on synthesizing derivatives of this compound and evaluating their photophysical properties. By incorporating specific binding moieties, these compounds could be developed into targeted fluorescent probes for applications in cellular imaging and diagnostics. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring can also be modified to fine-tune the electronic and steric properties, potentially influencing the fluorescence quantum yield and Stokes shift of the resulting probes.

Exploratory Studies on Potential Bioactive Derivatives

The structural features of this compound derivatives make them intriguing candidates for screening in various disease models. The presence of a halogen, an alkyne, and a methoxy-substituted phenyl ring are all functionalities that have been associated with biological activity in different contexts.

While specific anticancer studies on derivatives of this compound are limited, research on structurally related compounds provides a strong rationale for their investigation in this area. The chloro, ethynyl, and phenyl groups are present in a variety of compounds with demonstrated anticancer activity.

For example, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have been synthesized and shown to possess pro-apoptotic activity against cancer cells. nih.gov The presence of a chloro-substituted benzene ring in these molecules was a key structural feature. Another class of compounds, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, has also demonstrated significant antineoplastic activity. nih.gov

Furthermore, the ethynyl group is a feature of several potent enzyme inhibitors. For instance, novel 3-amino-4-ethynyl indazole derivatives have been designed as Bcr-Abl kinase inhibitors with significant cellular antileukemic activity. nih.gov Similarly, substituted 6-alkynyl-4-anilinoquinazoline derivatives have been identified as potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov These examples underscore the potential of incorporating the ethynylbenzene scaffold into the design of new anticancer agents.

A study on 4-anilinoquinolinylchalcone derivatives, which share the phenyl group, has shown their potential as anticancer agents by inducing apoptosis and reactive oxygen species (ROS) in breast cancer cells. nih.gov Benzothiazole aniline (B41778) derivatives and their platinum (II) complexes have also been investigated as new chemotherapy agents, with some showing better cytotoxicity than cisplatin (B142131) in certain cancer cell lines. nih.gov

The following table summarizes the anticancer activity of some related substituted benzene derivatives.

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa, HCT-116 | Pro-apoptotic activity | nih.gov |

| Chloroalkyl 1H-benz[de]isoquinoline-1,3-diones | Various human tumor cells | Significant antineoplastic activity | nih.gov |

| 3-Amino-4-ethynyl indazole derivatives | K562 (leukemia) | Potent Bcr-Abl kinase inhibition | nih.gov |

| Substituted 6-alkynyl-4-anilinoquinazoline derivatives | Not specified | Potent EGFR kinase inhibition | nih.gov |

| 4-Anilinoquinolinylchalcone derivatives | Huh-7, MDA-MB-231 | Cytotoxicity, apoptosis induction, ROS generation | nih.gov |

| Benzothiazole aniline derivatives and their platinum (II) complexes | Various cancer cell lines | Better cytotoxicity than cisplatin in some cell lines | nih.gov |

The benzene ring and its various substitutions are common features in many antiviral drugs. While there is no direct evidence of antiviral activity for this compound derivatives, the broader class of substituted benzene and ethynyl-containing compounds has shown promise in antiviral research.

A comprehensive review of N-heterocycles as antiviral agents highlights several compounds containing ethynyl groups that exhibit potent activity against a range of viruses, including influenza, HIV, and various flaviviruses. nih.gov For example, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) has demonstrated broad-spectrum antiviral efficiency against both RNA and DNA viruses. nih.gov This suggests that the ethynyl group can be a key pharmacophore in the design of novel antiviral agents.

Furthermore, a review of thiazole (B1198619) derivatives in patent literature reveals their wide-ranging antiviral activities against viruses such as influenza, coronaviruses, and hepatitis B and C. nih.gov The development of isoindole derivatives has also led to compounds with considerable antiviral activities against several human viruses. researchgate.net These findings suggest that the core scaffold of this compound could serve as a starting point for the synthesis of new antiviral candidates through the introduction of various heterocyclic moieties.

The following table presents examples of substituted benzene and ethynyl-containing compounds with antiviral activity.

| Compound Class | Virus(es) Targeted | Mechanism of Action (if known) | Reference |

| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Broad spectrum (RNA and DNA viruses) | Not specified | nih.gov |

| Thiazole derivatives | Influenza, Coronaviruses, Hepatitis B & C, HIV | Varies depending on the specific derivative | nih.gov |

| Isoindole derivatives | Various human viruses | Varies; can involve inhibition of viral entry or replication | researchgate.net |

Currently, there is a lack of specific research investigating derivatives of this compound in the context of metabolic disorders. However, the chemical functionalities present in the molecule could, in principle, interact with biological targets relevant to metabolic diseases. For instance, various substituted aromatic compounds are known to modulate the activity of enzymes and receptors involved in metabolic pathways. Future research could explore the synthesis of a library of this compound derivatives and screen them for activity against targets such as protein tyrosine phosphatases, nuclear receptors, or other key regulators of metabolism.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to the process of drug discovery and development. These studies aim to understand how modifications to the chemical structure of a compound affect its biological activity and physicochemical properties.

In the context of the anticancer and antiviral compounds discussed in the preceding sections, SAR studies have been instrumental in optimizing their potency and selectivity. For example, in the development of 3-amino-4-ethynyl indazole derivatives as Bcr-Abl inhibitors, SAR studies revealed that the introduction of an alkyne spacer and a diarylamide moiety significantly improved the inhibitory activity. nih.gov Similarly, for the substituted 6-alkynyl-4-anilinoquinazoline EGFR inhibitors, the nature and position of the alkynyl substituent were found to be critical for potent kinase inhibition. nih.gov

For derivatives of this compound, a systematic SAR study would involve the synthesis of analogs with variations at the chloro, ethynyl, and methoxy positions. For instance:

Modification of the chloro group: Replacing the chlorine with other halogens (F, Br, I) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Modification of the ethynyl group: Extending the alkyne chain, or replacing it with other functional groups like cyano or trifluoromethyl, to assess the importance of its size, shape, and electronic properties.

Modification of the methoxy group: Altering the alkoxy chain length or replacing it with other substituents like hydroxyl, amino, or alkyl groups to explore the impact on solubility and target binding.

SPR analyses would focus on how these structural changes affect key physicochemical properties such as solubility, lipophilicity (logP), metabolic stability, and membrane permeability. Optimizing these properties is crucial for ensuring that a potential drug candidate has favorable pharmacokinetic and pharmacodynamic profiles.

Development of Novel Therapeutic Lead Compounds from Derivatives

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The ultimate goal of the exploratory research and SAR/SPR analyses described above is the identification of promising lead compounds for further development.

The discovery of potent anticancer and antiviral agents from classes of compounds sharing structural similarities with this compound derivatives suggests that this scaffold holds potential for generating novel therapeutic leads. For example, a particularly active and selective derivative identified from an initial screening campaign could be selected as a lead compound.

The development process would then involve:

Lead Optimization: Systematically modifying the structure of the lead compound based on SAR and SPR data to enhance its desired properties while minimizing undesirable effects.

In-depth Biological Characterization: Elucidating the mechanism of action of the optimized compounds, including identifying their specific molecular targets.

Preclinical Development: Evaluating the efficacy and safety of the lead candidates in animal models of the target disease.

While research directly focused on this compound derivatives is still in its nascent stages, the chemical tractability of this scaffold and the established biological relevance of its constituent functional groups provide a solid foundation for future drug discovery efforts.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like derivatives of 1-chloro-3-ethynyl-5-methoxybenzene is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and higher reproducibility. bohrium.comsyrris.com

Continuous flow systems enable precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. bohrium.com For instance, the Sonogashira cross-coupling reaction, a key transformation for ethynyl (B1212043) compounds, has been successfully implemented in a continuous-flow setup for the synthesis of anticancer agents. purdue.edu This approach not only accelerates the reaction but also allows for the safe handling of gaseous reagents like propyne (B1212725). acs.org The development of a continuous-flow Sonogashira protocol using propyne gas has demonstrated superior product selectivity and reduced processing time compared to batch processes. acs.org

Automated synthesis platforms, often integrated with artificial intelligence and machine learning, are set to revolutionize the discovery and optimization of new reactions and molecules. syrris.com These systems can perform high-throughput screening of reaction conditions, leading to the rapid identification of optimal synthetic routes. bohrium.com The modular nature of automated flow chemistry systems allows for the telescoping of multiple reaction steps, streamlining the synthesis of complex libraries of compounds derived from this compound for applications in drug discovery and materials science. syrris.com

Table 1: Comparison of Batch vs. Flow Synthesis for Alkyne-based Reactions

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited | Precise control over temperature, pressure, and time |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety, better heat and mass transfer |

| Scalability | Often requires re-optimization | Direct scalability from lab to production |

| Reproducibility | Can be variable | High reproducibility |

| Efficiency | Can be time-consuming with multiple steps | Increased efficiency through automation and telescoping of reactions |

Sustainable Chemistry and Green Synthesis Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound and its derivatives is no exception. A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For example, research into HMPA-free synthesis of TMS-substituted alkynes presents a safer approach to preparing important synthetic intermediates.

The use of renewable solvents derived from biomass is another promising area. mdpi.com Solvents like dihydrolevoglucosenone (Cyrene™) and p-cymene (B1678584) are being explored as sustainable alternatives to traditional petroleum-based solvents in reactions such as the Diels-Alder reaction, which can be relevant for further transformations of the ethynyl group in this compound. mdpi.com

Furthermore, the development of catalyst-free reactions represents a significant advance in green chemistry. For example, a multicomponent reaction for the synthesis of vinyl sulfones from alkynes has been developed that proceeds at room temperature without the need for any metal catalysts or additives. rsc.org Another innovative approach involves the use of a hexadehydro-Diels-Alder (HDDA) reaction to synthesize fused aryl halides from tetraynes without the need for a metal catalyst, offering a highly efficient and atom-economical route. chu.edu.cn The application of such principles to the synthesis and functionalization of this compound could significantly reduce the environmental impact of these processes. A patent for the synthesis of the related compound 1-chloro-3-methoxy-5-methylbenzene (B1355040) highlights the use of readily available starting materials and straightforward reaction conditions, aligning with the goals of green chemistry. google.com

Applications in Supramolecular Chemistry and Materials Science

The rigid, linear nature of the ethynyl group in this compound makes it an excellent building block for the construction of novel supramolecular assemblies and advanced materials.

In the realm of liquid crystals, aryl ethynyl-terminated oligomers have been shown to form nematic thermosets with excellent mechanical and thermal properties. acs.org The curing of these oligomers can proceed without losing the nematic order, indicating that the phenylethynyl group is compatible with mesophase formation. acs.org This suggests that derivatives of this compound could be used to create novel liquid crystalline materials with tailored properties.

Furthermore, the incorporation of ethynyl-aryl structures into polymer networks can lead to materials with interesting properties. For example, a liquid crystalline polymeric network based on the crosslinking of dendrimeric entities featuring alkyne and azide (B81097) groups has been reported to exhibit mesomorphism, viscoelastic behavior, and the ability to encapsulate organic dyes. nih.gov The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound could be used to fine-tune the properties of such polymer networks.

In the field of organic electronics, compounds with structures similar to this compound are being explored for use in organic light-emitting diodes (OLEDs). Iridium(III) complexes containing substituted aryl groups have been shown to be highly efficient emitters in OLEDs. rsc.org The specific electronic properties imparted by the chloro and methoxy groups could make derivatives of this compound promising candidates for new OLED materials.

Advanced Catalyst Development for Transformations of this compound

The transformation of this compound into more complex molecules heavily relies on the development of advanced catalytic systems. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this chemistry. wikipedia.orgorganic-chemistry.org

Palladium-based catalysts remain central to Sonogashira coupling. wikipedia.org A significant area of research is the development of catalysts that are effective for the coupling of less reactive aryl chlorides. chemrxiv.org N-heterocyclic carbene (NHC) palladium complexes have emerged as powerful catalysts for such transformations due to their strong σ-donating ability and steric bulk, which promote both oxidative addition and reductive elimination steps in the catalytic cycle. chemrxiv.orgnih.gov The development of palladium-triazolopyridinylidene complexes has shown promise in activating C-Cl bonds for cross-coupling reactions. chemrxiv.org

In a move towards more sustainable and cost-effective catalysis, copper-catalyzed reactions of alkynes are gaining considerable attention. nih.govnih.govresearchgate.netrsc.org Copper catalysts can promote a variety of alkyne transformations, including cross-coupling reactions and the formation of heterocycles. nih.govmdpi.com Recent advances have focused on both homogeneous and heterogeneous copper catalysts, with the latter offering the advantages of easy separation and recyclability. mdpi.comnih.gov

Table 2: Overview of Catalytic Systems for Aryl-Alkyne Coupling

| Catalyst Type | Metal | Key Features | Relevant Transformations |

| Phosphine (B1218219) Ligated Palladium | Palladium | Well-established, versatile | Sonogashira coupling of aryl iodides and bromides |

| N-Heterocyclic Carbene (NHC) Palladium | Palladium | High activity for aryl chlorides, stable | Sonogashira coupling of aryl chlorides, Suzuki coupling |

| Homogeneous Copper Catalysts | Copper | Lower cost, sustainable alternative to palladium | Azide-alkyne cycloadditions, cross-coupling reactions |

| Heterogeneous Copper Catalysts | Copper | Recyclable, easy to separate | "Click" chemistry, Sonogashira-type reactions |

Interdisciplinary Research with Biology and Nanotechnology

The unique properties of the ethynyl group make this compound and its derivatives valuable tools for interdisciplinary research, particularly at the interface of chemistry, biology, and nanotechnology.

The functionalization of nanoparticles with alkyne-bearing molecules has opened up new avenues for biomedical applications. harvard.edu Alkyne-functionalized gold nanoparticles have been used for the rapid and sensitive detection of biomolecules and for targeted drug delivery. nih.govacs.org The alkyne group provides a stable anchor for attaching to the nanoparticle surface and can also serve as a "clickable" handle for the subsequent attachment of targeting ligands or therapeutic agents. harvard.edu

Magnetic nanoparticles coated with alkyne-functionalized polymers are also being developed for applications in medical diagnostics, magnetic hyperthermia, and targeted drug delivery. mdpi.com The chloro and methoxy groups on this compound could be used to modulate the properties of these coatings, such as their hydrophilicity and biocompatibility.

In the field of biological imaging, alkyne-functionalized nanoparticles are being investigated as contrast agents. acs.org For example, alkyne-functionalized graphitic silver nanoparticles have been used for Raman imaging of cells. acs.org The distinct vibrational signature of the alkyne bond allows for clear visualization within the complex cellular environment. The synthesis of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, which can be derived from ethynyl precursors, has yielded compounds with interesting photophysical and biological properties, including potential cytotoxicity against cancer cell lines. mdpi.com This highlights the potential for derivatives of this compound to be used in the development of new therapeutic and diagnostic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-ethynyl-5-methoxybenzene, and what experimental precautions are necessary?

- Methodological Answer : The synthesis of chloro-ethynyl-methoxybenzene derivatives typically begins with functionalization of a methoxybenzene precursor. For example, iodination or metallation of 1,3,5-trimethoxybenzene can introduce reactive sites for subsequent ethynylation and chlorination steps. Key intermediates should be characterized via -NMR and GC-MS to confirm regioselectivity. Due to the ethynyl group’s reactivity, inert atmosphere conditions (e.g., argon) and low-temperature reactions (<0°C) are critical to prevent polymerization or side reactions .

- Safety Note : Handling requires PPE (gloves, goggles) and fume hoods, as toxicity data for this compound are incomplete. Refer to safety protocols for structurally similar aryl halides .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for further studies).

- FT-IR to confirm the presence of ethynyl (C≡C stretch ~2100 cm), methoxy (C-O stretch ~1250 cm), and chloroaryl (C-Cl ~550 cm) groups.

- X-ray crystallography (if single crystals are obtainable) provides definitive structural validation. Collaborate with facilities like the Cambridge Crystallographic Data Centre for crystallographic analysis .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : The compound is light- and moisture-sensitive due to its chloro and ethynyl groups. Store in amber vials under nitrogen at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to detect decomposition products like dechlorinated or oxidized derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G* level) to:

- Predict regioselectivity in electrophilic substitution reactions (e.g., nitration), leveraging the electron-withdrawing effects of Cl and ethynyl groups.

- Simulate transition states for cross-coupling reactions (e.g., Sonogashira coupling) to optimize catalyst choice (e.g., Pd(PPh) vs. CuI). Validate models with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : If NMR signals conflict with predicted splitting patterns (e.g., para vs. meta substitution ambiguities):

- Perform NOESY/ROESY to probe spatial proximity of protons.

- Synthesize a reference compound (e.g., 1-chloro-3-ethynyl-5-nitrobenzene) with distinct electronic environments to benchmark spectral assignments .

Q. How can researchers assess the compound’s potential as a building block for functional materials?

- Methodological Answer :

- Photophysical Studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity to evaluate π-conjugation extent.

- Electrochemical Analysis : Cyclic voltammetry (e.g., in DMF with TBAPF) identifies redox-active sites for applications in organic electronics.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>200°C required for polymer precursor applications) .

Contradictions and Gaps in Current Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |